REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[CH:8][C:9]2[O:14][CH:13]([C:15]([Cl:18])([Cl:17])[Cl:16])[O:12][CH:11]([C:19]([Cl:22])([Cl:21])[Cl:20])[C:10]=2[CH:23]=1>O.Cl>[Cl-:16].[Cl:18][C:15]([Cl:16])([Cl:17])[CH:13]1[O:12][CH:11]([C:19]([Cl:22])([Cl:21])[Cl:20])[C:10]2[CH:23]=[C:6]([N+:5]#[N:1])[CH:7]=[CH:8][C:9]=2[O:14]1 |f:0.1,5.6|
|
Name
|
|
Quantity
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1.96 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 hour at 0°-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooled to 0°-5° C
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solid product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallised from water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)[N+]#N)(Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |